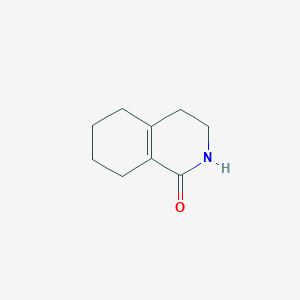
3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of isoquinoline N-oxide using reducing agents like zinc and acetic acid.
Industrial Production Methods: For industrial-scale production, the catalytic hydrogenation method is preferred due to its efficiency and scalability. The process involves dissolving isoquinoline in a suitable solvent, such as ethanol, and then subjecting it to hydrogen gas in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (50-100 atm) to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), zinc, acetic acid.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. Its structural similarity to neurotransmitters allows it to bind to receptor sites, influencing neurotransmission and potentially leading to therapeutic effects in neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound from which 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone is derived.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with similar structural features.
Octahydroisoquinoline: A fully saturated derivative of isoquinoline.
Comparison: this compound is unique due to its specific degree of saturation, which imparts distinct chemical and physical properties. Compared to isoquinoline, it has reduced aromaticity and increased reactivity towards certain chemical reactions. Tetrahydroisoquinoline and octahydroisoquinoline, while similar, differ in their saturation levels and, consequently, their reactivity and applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3,4,5,6,7,8-hexahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H2,(H,10,11) |
InChI-Schlüssel |
FILNPHNMSIBWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


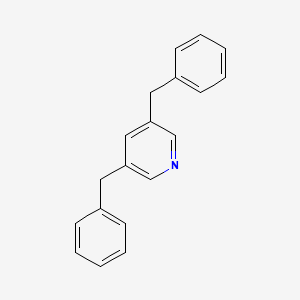
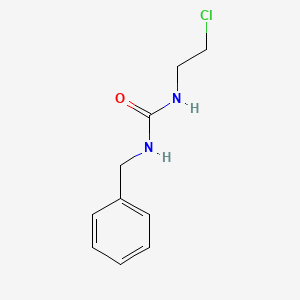

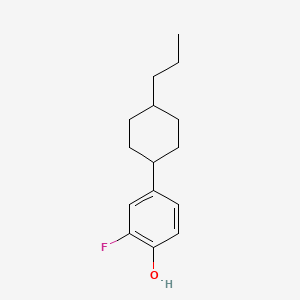
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
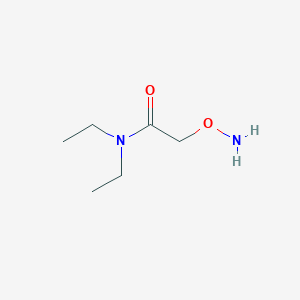
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
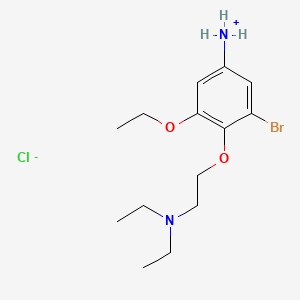
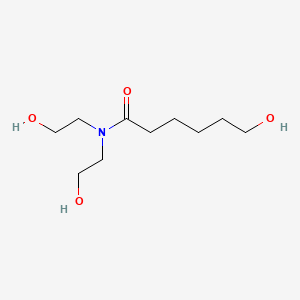
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

